molecular formula C19H24N6O2 B2740354 1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-43-7

1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2740354
CAS RN: 2034544-43-7
M. Wt: 368.441
InChI Key: VUWKDJQBNAUTCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is related to the field of Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators . The synthesis process is part of a broader effort to develop new compounds for the treatment or prevention of various diseases, conditions, or disorders .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of its role as a CCR6 receptor modulator . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Fused Pyrimidinones : The compound is relevant in the synthesis of heterocyclic systems, such as derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other pyrimidine derivatives. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used for preparing fused pyrimidinones from heterocyclic α-amino compounds in acetic acid, showcasing the versatility of related structures in synthesizing complex heterocyclic systems (Stanovnik et al., 1990).

Ring Transformation Reactions

  • Benzoylhydroxy-1-Pyrrolines Synthesis : Under aqueous conditions, dimethylamine, piperidine, and triethylamine catalyze the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, leading to benzoylhydroxy-1-pyrrolines and benzoylpyrroles upon acid-catalyzed dehydration. This demonstrates the potential of using dimethylamino functional groups in catalyzing significant ring transformation reactions (Mataka et al., 1992).

Antimicrobial and Cytotoxic Activity

  • Heterocyclic Hybrids Based on Pyrrole Scaffolds : A series of compounds, including azetidinones, derived from the reaction involving pyrrole scaffolds, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown promising preliminary in vitro antibacterial, antifungal, and antitubercular activity, highlighting the importance of such chemical structures in developing new antimicrobial agents (Joshi et al., 2013).

Novel Heterocyclic Derivatives Synthesis

  • Triazolopyridine and Pyridotriazine Derivatives : Research into the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, from starting materials similar to the specified compound, has shown potential for generating structurally diverse libraries. These derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies, and exhibit antimicrobial and antioxidant activities (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of this compound is related to its role as a CCR6 receptor modulator . It is involved in the modulation of chemokine receptors, which play a crucial role in leukocyte trafficking and immune response .

properties

IUPAC Name

1-[[1-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-22(2)16-6-3-5-14(9-16)19(27)24-12-17(13-24)25-11-15(20-21-25)10-23-8-4-7-18(23)26/h3,5-6,9,11,17H,4,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWKDJQBNAUTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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